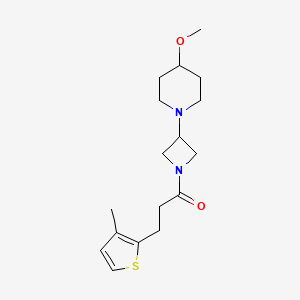
3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The synthesis of some 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones has been reported .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .Chemical Reactions Analysis
Transition-metal-catalyzed reactions have streamlined the synthesis of several marketed drugs . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .Scientific Research Applications
Herbicidal Activity
Quinazoline-2,4-diones have been investigated for their potential as herbicides. For instance, derivatives of quinazoline-2,4-dione have shown promising herbicidal activity against a range of weeds, suggesting the structure's potential for further optimization in agricultural applications (Wang et al., 2014). This suggests that derivatives such as 3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione could also be explored for herbicidal properties.
Antimicrobial Activity
The synthesis and characterization of novel 1,2,4-oxadiazole compounds, closely related to the quinazoline-2,4-dione structure, have revealed potential antimicrobial activity. These compounds were tested against a panel of bacterial and fungal strains, indicating the potential for such molecules to serve as templates for developing new antimicrobial agents (Maftei et al., 2013).
Antitumor Activity
Compounds bearing the 1,2,4-oxadiazole moiety, akin to the quinazoline derivatives, have been evaluated for their antitumor activities. This highlights the potential of quinazoline-2,4-dione derivatives, including 3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, in cancer research for discovering novel antitumor agents (Catalin V. Maftei et al., 2013).
Green Chemistry Syntheses
The use of environmentally benign methods for synthesizing complex heterocyclic compounds, including quinazoline-2,4-diones, aligns with green chemistry principles. Such methodologies offer advantages like reduced environmental impact, high atom economy, and the avoidance of toxic reagents or solvents (Rajesh et al., 2011).
Novel Synthesis Methods
Advancements in the synthesis of quinazoline-2,4-dione derivatives, exploring new catalytic methods, and optimizing reaction conditions, are crucial for expanding the utility of these compounds in scientific research. Innovative synthetic approaches can lead to the discovery of novel compounds with enhanced biological or physicochemical properties (Li Xu, 2009).
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-14-3-5-15(6-4-14)21-26-22(32-27-21)16-7-12-19-20(13-16)25-24(30)28(23(19)29)17-8-10-18(31-2)11-9-17/h3-13H,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWKAOSYDCUDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)
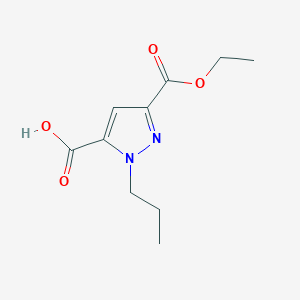


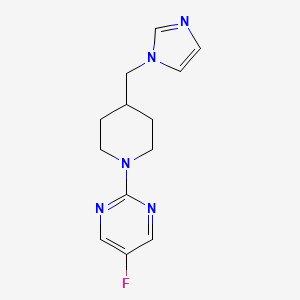
![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B2446538.png)
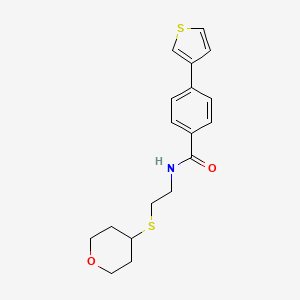
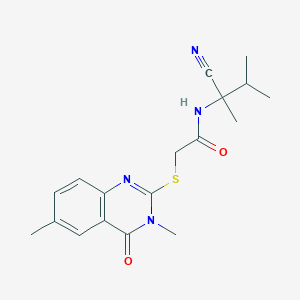
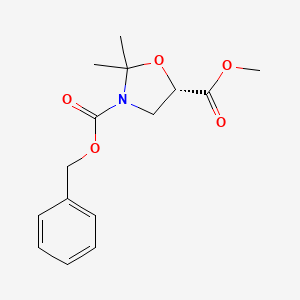

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2446547.png)
![N-(2,5-dichlorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2446548.png)
